molecular formula C13H10N4O B12909666 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-18-0

3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12909666
CAS No.: 62052-18-0
M. Wt: 238.24 g/mol
InChI Key: JPNLPJLKOPWEES-UHFFFAOYSA-N
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Description

3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of isobenzofuran and triazolopyridine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

CAS No.

62052-18-0

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

3-(1,3-dihydro-2-benzofuran-5-yl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H10N4O/c1-2-12-13(14-5-1)17(16-15-12)11-4-3-9-7-18-8-10(9)6-11/h1-6H,7-8H2

InChI Key

JPNLPJLKOPWEES-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydroisobenzofuran with a triazolopyridine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives and isobenzofuran derivatives, such as:

Uniqueness

3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific combination of structural features from both isobenzofuran and triazolopyridine.

Biological Activity

The compound 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a novel heterocyclic compound that combines elements of benzofuran and triazole structures. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from benzofuran derivatives and triazole precursors. The structural formula can be represented as follows:

C12H10N4O\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}

This structure features a benzofuran moiety fused with a triazole ring, which is significant for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing triazole structures. For instance, derivatives similar to 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine have shown promising activity against various viral strains. In vitro assays demonstrated that these compounds can inhibit the replication of viruses such as HIV and influenza at micromolar concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits significant antiproliferative effects on several cancer cell lines. For example, in studies comparing various benzofuran derivatives, it was found that modifications at specific positions on the benzofuran ring enhance cytotoxicity against cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
Compound AHeLa15
Compound BMCF-720
3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine A54912

The biological activity of 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral enzymes such as reverse transcriptase and proteases.
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal assessed the antiviral efficacy of triazole derivatives against HIV. The results indicated that the compound significantly reduced viral load in infected cell cultures when administered at concentrations ranging from 0.5 to 10 μM .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine was tested against breast cancer cell lines. The findings revealed an IC50 value of approximately 12 μM against MCF-7 cells. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .

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